molecular formula C20H19N5Na2O6 B8813957 D-Pemetrexed disodium

D-Pemetrexed disodium

Cat. No.: B8813957
M. Wt: 471.4 g/mol
InChI Key: NYDXNILOWQXUOF-FFXKMJQXSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

®-Pemetrexed Disodium is a chemotherapeutic agent used primarily in the treatment of malignant pleural mesothelioma and non-small cell lung cancer. It is a folate analog metabolic inhibitor that disrupts folate-dependent metabolic processes essential for cell replication.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Pemetrexed Disodium involves multiple steps, starting from the preparation of the key intermediate, ®-N-(4-(2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoyl)-L-glutamic acid. This intermediate is then converted to ®-Pemetrexed Disodium through a series of chemical reactions, including esterification, amidation, and salt formation.

Industrial Production Methods

Industrial production of ®-Pemetrexed Disodium typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

®-Pemetrexed Disodium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert ®-Pemetrexed Disodium to its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

®-Pemetrexed Disodium has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studying folate analogs and their interactions.

    Biology: Investigated for its effects on cellular metabolism and replication.

    Medicine: Primarily used in cancer treatment, particularly for malignant pleural mesothelioma and non-small cell lung cancer.

    Industry: Employed in the development of new chemotherapeutic agents and formulations.

Mechanism of Action

®-Pemetrexed Disodium exerts its effects by inhibiting several key enzymes involved in folate metabolism, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. By disrupting these enzymes, the compound interferes with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: Another folate analog used in cancer treatment.

    Raltitrexed: A thymidylate synthase inhibitor with similar applications.

    Pralatrexate: A folate analog metabolic inhibitor used in the treatment of peripheral T-cell lymphoma.

Uniqueness

®-Pemetrexed Disodium is unique in its multi-targeted approach, inhibiting several enzymes involved in folate metabolism. This broad-spectrum inhibition makes it particularly effective in treating certain types of cancer.

Properties

Molecular Formula

C20H19N5Na2O6

Molecular Weight

471.4 g/mol

IUPAC Name

disodium;(2R)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate

InChI

InChI=1S/C20H21N5O6.2Na/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;/q;2*+1/p-2/t13-;;/m1../s1

InChI Key

NYDXNILOWQXUOF-FFXKMJQXSA-L

Isomeric SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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